molecular formula C14H17N3OS B12229667 (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

(2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B12229667
M. Wt: 275.37 g/mol
InChI Key: UGMPLKZFRXNFOR-UHFFFAOYSA-N
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Description

The compound (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex heterocyclic molecule that incorporates both thiazole and pyridine rings. These types of compounds are often of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the reaction of pyridin-2-amine with thioamide derivatives under oxidative conditions . The reaction conditions often include the use of potassium ferricyanide in an alkaline medium to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for such compounds generally involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

The compound (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium ferricyanide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

[2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C14H17N3OS/c18-9-14-4-1-2-10(14)7-17(8-14)13-16-11-6-15-5-3-12(11)19-13/h3,5-6,10,18H,1-2,4,7-9H2

InChI Key

UGMPLKZFRXNFOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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